molecular formula C9H10BrNO B12607681 (R)-N-Formyl-1-(4-bromophenyl)ethanamine CAS No. 650608-23-4

(R)-N-Formyl-1-(4-bromophenyl)ethanamine

Cat. No.: B12607681
CAS No.: 650608-23-4
M. Wt: 228.09 g/mol
InChI Key: KOYBLVPBHZRYJL-SSDOTTSWSA-N
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Description

®-N-Formyl-1-(4-bromophenyl)ethanamine is a chiral amine with the molecular formula C9H10BrNO It is a derivative of 1-(4-bromophenyl)ethanamine, where the amino group is formylated

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ®-N-Formyl-1-(4-bromophenyl)ethanamine typically involves the formylation of ®-1-(4-bromophenyl)ethanamine. One common method is the reaction of ®-1-(4-bromophenyl)ethanamine with formic acid or formic anhydride under acidic conditions. The reaction is usually carried out at room temperature or slightly elevated temperatures to ensure complete formylation.

Industrial Production Methods

In an industrial setting, the production of ®-N-Formyl-1-(4-bromophenyl)ethanamine can be scaled up by using continuous flow reactors. This allows for better control over reaction conditions and improved yields. The use of catalysts and optimized reaction parameters can further enhance the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

®-N-Formyl-1-(4-bromophenyl)ethanamine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: Reduction of the formyl group can yield the primary amine.

    Substitution: The bromine atom on the phenyl ring can be substituted with other nucleophiles, such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea.

Major Products

    Oxidation: The major products are the corresponding aldehyde or carboxylic acid.

    Reduction: The primary amine is the major product.

    Substitution: The substituted phenyl derivatives are the major products.

Scientific Research Applications

®-N-Formyl-1-(4-bromophenyl)ethanamine has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme-substrate interactions and as a ligand in receptor binding studies.

    Industry: The compound can be used in the production of specialty chemicals and as a precursor in the synthesis of agrochemicals.

Mechanism of Action

The mechanism of action of ®-N-Formyl-1-(4-bromophenyl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The formyl group can participate in hydrogen bonding and other interactions, which can influence the binding affinity and specificity of the compound. The bromine atom on the phenyl ring can also play a role in modulating the compound’s reactivity and interaction with biological targets.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(4-Bromophenyl)ethanamine: The parent compound without the formyl group.

    (S)-N-Formyl-1-(4-bromophenyl)ethanamine: The enantiomer of the compound.

    ®-N-Formyl-1-(4-chlorophenyl)ethanamine: A similar compound with a chlorine atom instead of bromine.

Uniqueness

®-N-Formyl-1-(4-bromophenyl)ethanamine is unique due to its specific stereochemistry and the presence of both the formyl and bromine groups

Properties

CAS No.

650608-23-4

Molecular Formula

C9H10BrNO

Molecular Weight

228.09 g/mol

IUPAC Name

N-[(1R)-1-(4-bromophenyl)ethyl]formamide

InChI

InChI=1S/C9H10BrNO/c1-7(11-6-12)8-2-4-9(10)5-3-8/h2-7H,1H3,(H,11,12)/t7-/m1/s1

InChI Key

KOYBLVPBHZRYJL-SSDOTTSWSA-N

Isomeric SMILES

C[C@H](C1=CC=C(C=C1)Br)NC=O

Canonical SMILES

CC(C1=CC=C(C=C1)Br)NC=O

Origin of Product

United States

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